![molecular formula C11H25N3 B12563383 N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine CAS No. 191997-12-3](/img/structure/B12563383.png)
N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine is an organic compound with the molecular formula C12H26N2. This compound is characterized by the presence of a cyclohexane ring substituted with a diamine group and a dimethylamino propyl chain. It is a versatile compound used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N1-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine can be achieved through continuous flow processes. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Alkyl halides, alkoxides
Major Products Formed
Oxidation: Amine oxides
Reduction: Primary or secondary amines
Substitution: Various substituted amines
Wissenschaftliche Forschungsanwendungen
N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, surfactants, and catalysts.
Wirkmechanismus
The mechanism of action of N1-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine
- 1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-
Uniqueness
N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine is unique due to its cyclohexane ring structure, which imparts rigidity and specific spatial orientation to the molecule. This structural feature distinguishes it from other similar compounds, enhancing its utility in applications requiring precise molecular interactions.
Eigenschaften
CAS-Nummer |
191997-12-3 |
|---|---|
Molekularformel |
C11H25N3 |
Molekulargewicht |
199.34 g/mol |
IUPAC-Name |
4-N-[3-(dimethylamino)propyl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C11H25N3/c1-14(2)9-3-8-13-11-6-4-10(12)5-7-11/h10-11,13H,3-9,12H2,1-2H3 |
InChI-Schlüssel |
VBJZTKLCVIAMIA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1CCC(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
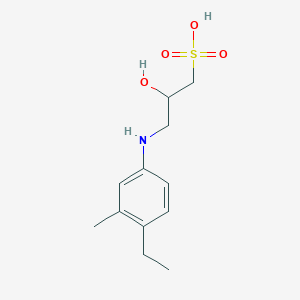
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
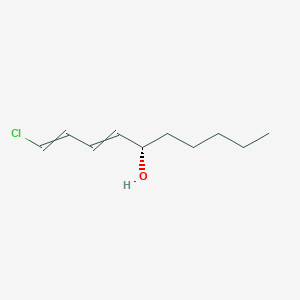
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
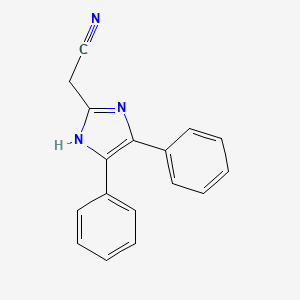
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
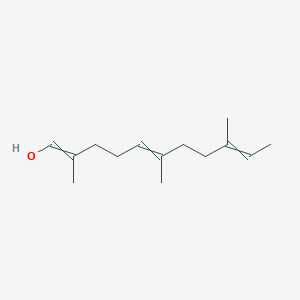
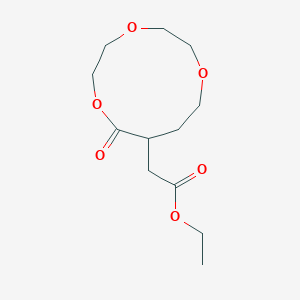
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)
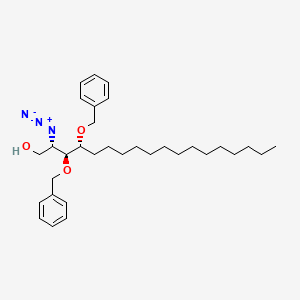
![3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12563372.png)
![1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole](/img/structure/B12563378.png)
